

CPI-1612: A Technical Guide to its Effects on Histone H3K27 Acetylation

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Compound of Interest

Compound Name: CPI-1612

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Introduction

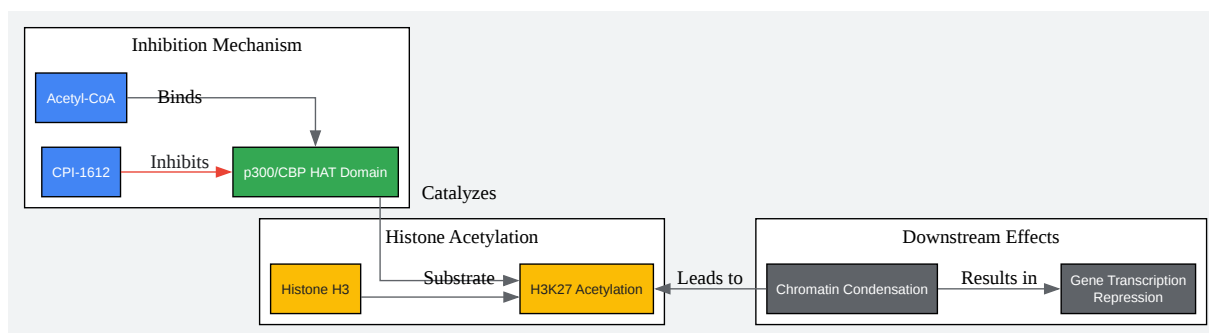
CPI-1612 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 (also known as EP300 or KAT3B) and CREB-binding protein (CBP or KAT3A).[1][2][3] These two highly homologous enzymes are critical transcriptional co-regulators, playing a central role in gene expression by acetylating histone proteins, primarily at lysine 27 of histone H3 (H3K27), and other non-histone protein targets.[2][4][5] Dysregulation of p300/CBP activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[2][4][5][6] This technical guide provides an in-depth overview of the effects of **CPI-1612** on H3K27 acetylation, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

CPI-1612 functions as an acetyl-CoA competitive inhibitor of the p300/CBP HAT domain.[7] By competing with the endogenous acetyl-CoA cofactor, **CPI-1612** effectively blocks the transfer of acetyl groups to the lysine residues of histone tails and other protein substrates.[7] The primary and most well-characterized downstream effect of p300/CBP inhibition by **CPI-1612** is the global reduction of H3K27 acetylation (H3K27ac).[2][7][8] This reduction in H3K27ac, a hallmark of active enhancers and promoters, leads to a more condensed chromatin state and subsequent repression of target gene transcription.[4][5]

Signaling Pathway

The signaling pathway illustrating the effect of **CPI-1612** on H3K27 acetylation is depicted below.



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Mechanism of **CPI-1612** on H3K27 Acetylation.

Quantitative Data

The potency and cellular activity of **CPI-1612** have been extensively characterized. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Potency of **CPI-1612**

Target/Assay	IC50/EC50 (nM)	Reference(s)
EP300 HAT (biochemical assay)	8.1	[8][9]
Full-length EP300 (biochemical assay)	<0.5	[8]
Full-length CBP (biochemical assay)	2.9	[8]
H3K18Ac MSD (cell-based assay)	14	[8]
JEKO-1 cell proliferation	<7.9	[8]

Table 2: In Vivo Effects of **CPI-1612**

Animal Model	Cell Line	Dosage	Effect	Reference(s)
Mouse Xenograft	JEKO-1 (Mantle Cell Lymphoma)	0.5 mg/kg, PO, BID	67% tumor growth inhibition; reduction of H3K27Ac in plasma and H3K18Ac in tumor	[2][8]
Mouse Xenograft	MCF7 (Breast Cancer)	0.25 mg/kg, PO, BID	Inhibition of tumor growth; reduction of H3K27ac in PBMCs	[10]

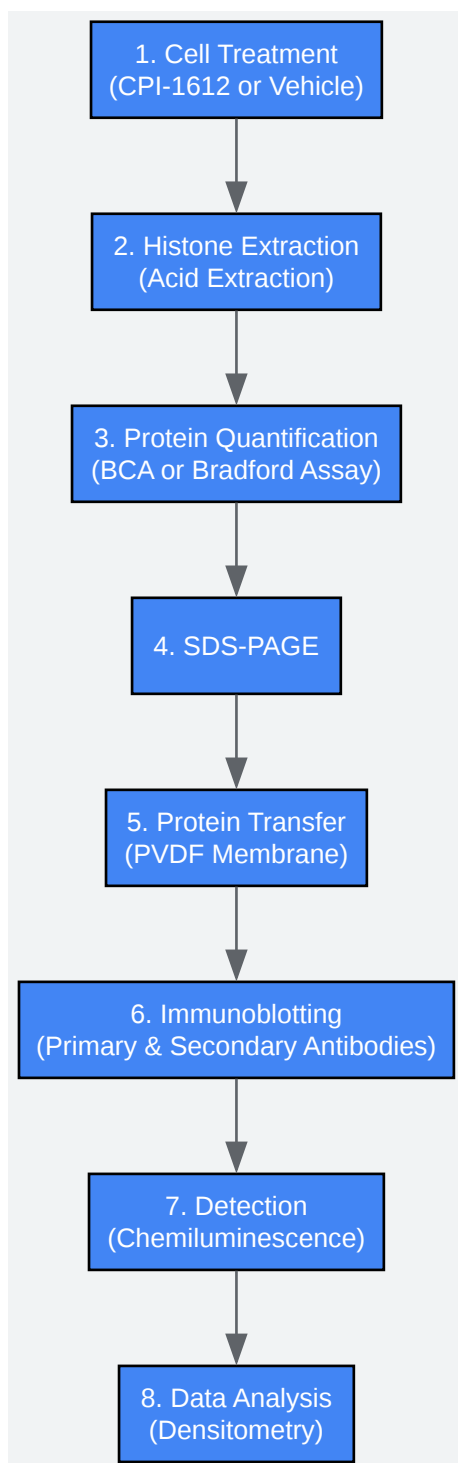
Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to assess the effects of **CPI-1612** on H3K27 acetylation.

Western Blot for H3K27 Acetylation

This protocol describes the detection of changes in global H3K27ac levels in cells treated with **CPI-1612**.

Experimental Workflow:



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Western Blot Experimental Workflow.

1. Cell Culture and Treatment:

- Culture cells to 70-80% confluency.
- Treat cells with the desired concentrations of **CPI-1612** or a vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).

2. Histone Extraction (Acid Extraction Method):

- Harvest cells and wash twice with ice-cold PBS.
- Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
- Centrifuge to pellet the nuclei and discard the supernatant.
- Resuspend the nuclear pellet in 0.2 N HCl and rotate overnight at 4°C to extract histones.
- Centrifuge at high speed to pellet debris and transfer the histone-containing supernatant to a new tube.
- Neutralize the extract with 1M NaOH.

3. Protein Quantification:

- Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay kit.

4. SDS-PAGE:

- Mix equal amounts of histone extract (e.g., 15-20 µg) with Laemmli sample buffer.
- Boil the samples at 95°C for 5 minutes.
- Load samples onto a 15% polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.

5. Protein Transfer:

- Transfer the separated proteins from the gel to a PVDF membrane.
- Confirm transfer efficiency by Ponceau S staining.

6. Immunoblotting:

- Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for H3K27ac (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.
- As a loading control, use an antibody against total Histone H3 (e.g., 1:5000 dilution).
- Wash the membrane three times with TBST.
- Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
- Wash the membrane three times with TBST.

7. Detection:

- Apply an ECL (Enhanced Chemiluminescence) substrate to the membrane.
- Capture the chemiluminescent signal using an imaging system.

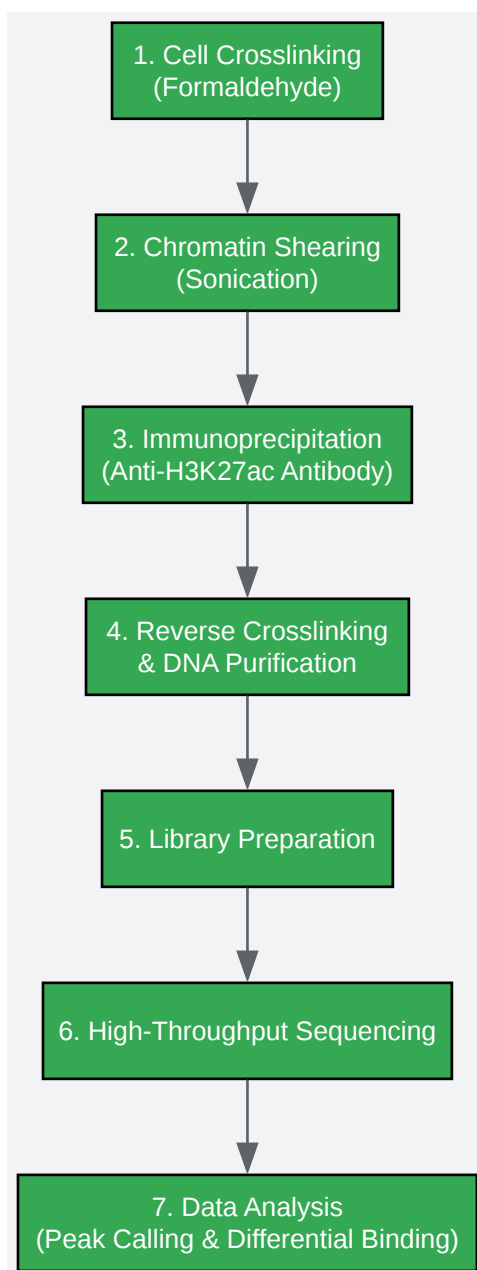
8. Data Analysis:

- Quantify the band intensities using densitometry software.
- Normalize the H3K27ac signal to the total Histone H3 signal to account for loading differences.

Chromatin Immunoprecipitation sequencing (ChIP-seq) for H3K27ac

This protocol outlines the steps to identify genomic regions with altered H3K27ac levels following **CPI-1612** treatment.

Experimental Workflow:



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ChIP-seq Experimental Workflow.

1. Cell Crosslinking:

- Treat cells with **CPI-1612** or vehicle as described above.
- Crosslink protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
- Quench the reaction with glycine.

2. Cell Lysis and Chromatin Shearing:

- Lyse the cells to release the nuclei.
- Isolate the nuclei and resuspend in a lysis buffer.
- Shear the chromatin into fragments of 200-500 bp using sonication. The sonication conditions (power, duration, cycles) must be optimized for the specific cell type and equipment.

3. Immunoprecipitation:

- Pre-clear the chromatin with protein A/G magnetic beads.
- Incubate the sheared chromatin overnight at 4°C with an anti-H3K27ac antibody or an IgG control.
- Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
- Wash the beads extensively with a series of low salt, high salt, and LiCl wash buffers to remove non-specific binding.

4. Elution and Reverse Crosslinking:

- Elute the chromatin from the beads.
- Reverse the formaldehyde crosslinks by incubating at 65°C overnight with NaCl.
- Treat with RNase A and Proteinase K to remove RNA and protein.

5. DNA Purification:

- Purify the DNA using phenol-chloroform extraction or a column-based purification kit.

6. Library Preparation and Sequencing:

- Prepare a sequencing library from the purified ChIP DNA and input DNA (a sample of the sheared chromatin before immunoprecipitation). This typically involves end-repair, A-tailing, and ligation of sequencing adapters.
- Perform PCR amplification of the library.
- Sequence the libraries on a high-throughput sequencing platform.

7. Data Analysis:

- Align the sequencing reads to the reference genome.
- Perform peak calling using software such as MACS2 to identify regions of H3K27ac enrichment.
- Perform differential binding analysis to identify regions with significant changes in H3K27ac levels between **CPI-1612** and vehicle-treated samples.

Conclusion

CPI-1612 is a valuable research tool and a promising therapeutic candidate that potently and selectively inhibits the HAT activity of p300 and CBP. Its primary molecular effect is the significant reduction of H3K27 acetylation, a key epigenetic mark associated with active gene transcription. The accompanying quantitative data and detailed experimental protocols provided in this guide serve as a comprehensive resource for researchers investigating the biological roles of p300/CBP and the therapeutic potential of their inhibition. The ability to modulate the epigenome with small molecules like **CPI-1612** opens new avenues for understanding and treating a wide range of diseases.

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